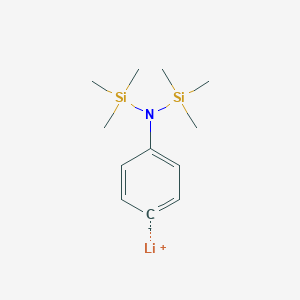

lithium;N,N-bis(trimethylsilyl)aniline

Description

Properties

CAS No. |

34034-04-3 |

|---|---|

Molecular Formula |

C12H22LiNSi2 |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

lithium;N,N-bis(trimethylsilyl)aniline |

InChI |

InChI=1S/C12H22NSi2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h8-11H,1-6H3;/q-1;+1 |

InChI Key |

BWWLIVPZNBRDQO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si](C)(C)N(C1=CC=[C-]C=C1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Sequential Silylation-Lithiation Approach

The most widely documented method involves a two-step silylation of aniline followed by lithiation:

Monosilylation :

Aniline reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to form N-trimethylsilylaniline (PhNHTMS).

$$

\text{PhNH}2 + \text{TMSCl} \xrightarrow{\text{Et}3\text{N}} \text{PhNHTMS} + \text{HCl}

$$Deprotonation and Second Silylation :

The monosilylated intermediate is treated with n-butyllithium (BuLi) to generate a lithium amide, which reacts with a second equivalent of TMSCl to yield N,N-bis(trimethylsilyl)aniline (PhN(TMS)$$2$$).

$$

\text{PhNHTMS} + \text{BuLi} \rightarrow \text{PhNLiTMS} + \text{BuH}

$$

$$

\text{PhNLiTMS} + \text{TMSCl} \rightarrow \text{PhN(TMS)}2 + \text{LiCl}

$$Lithiation :

The neutral N,N-bis(trimethylsilyl)aniline is treated with a lithium base (e.g., LiHMDS or BuLi) to form the lithium salt. However, tertiary amines like PhN(TMS)$$2$$ lack acidic protons, suggesting alternative pathways. Spectroscopic evidence from implies that lithiation may occur via coordination rather than deprotonation, forming adducts such as [Li(PhN(TMS)$$2$$)$$_n$$] in solvents like THF or toluene.

Key Conditions :

Direct Salt Metathesis

A less common but efficient approach involves cation exchange from sodium or potassium analogs:

$$

\text{NaN(SiMe}3\text{)}2\text{Ph} + \text{LiCl} \rightarrow \text{LiN(SiMe}3\text{)}2\text{Ph} + \text{NaCl}

$$

This method, analogous to cesium bis(trimethylsilyl)amide synthesis, requires anhydrous conditions and polar aprotic solvents (e.g., DME). The potassium or sodium precursor is prepared via silylation of aniline followed by metallation with NaH or KH.

In Situ Generation Using Lithium Bases

Lithium bis(trimethylsilyl)amide (LiHMDS) serves as both a base and lithium source. For example, reacting aniline with excess LiHMDS and TMSCl in THF yields the target compound:

$$

\text{PhNH}2 + 2\,\text{LiHMDS} + 2\,\text{TMSCl} \rightarrow \text{LiN(SiMe}3\text{)}_2\text{Ph} + 2\,\text{HMDS} + 2\,\text{LiCl}

$$

This one-pot method avoids isolating intermediates, improving efficiency.

Reaction Optimization and Challenges

Solvent Effects

Steric and Electronic Factors

The bulky TMS groups hinder aggregation, favoring monomeric structures. However, over-silylation can reduce reactivity, necessitating precise stoichiometry.

Purification Techniques

- Sublimation : Isolates pure lithium salts from byproducts like LiCl.

- Crystallization : Hexane/toluene mixtures precipitate the product.

Analytical Characterization

Spectroscopic Data :

- $$^1\text{H NMR}$$ : Absence of NH signals (~3–5 ppm) confirms complete silylation.

- $$^{29}\text{Si NMR}$$ : Peaks at −10 to −15 ppm indicate TMS groups.

- IR : Si–N stretching vibrations at ~900 cm$$^{-1}$$.

Elemental Analysis :

Applications and Derivatives

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

Li[N(SiMe₃)₂C₆H₅] acts as a potent nucleophile in cobalt-catalyzed amination of unactivated aryl iodides. For example, iodobenzene reacts with 2.6 equivalents of Li[N(SiMe₃)₂C₆H₅] in the presence of (PPh₃)₃CoCl to yield N,N-bis(trimethylsilyl)aniline (77%), which hydrolyzes to aniline under acidic conditions . Key parameters influencing this reaction include:

Mechanistic studies support a Co(I)/Co(III) cycle involving oxidative addition of aryl iodide to Co(I), followed by nucleophilic substitution and reductive elimination .

Cross-Coupling Reactions

Li[N(SiMe₃)₂C₆H₅] enables cobalt-mediated cross-couplings with aryl halides. Key findings include:

-

Substrate Scope : Electron-deficient aryl iodides react efficiently, while bromides require harsher conditions .

-

Catalyst Stability : Loss of PPh₃ ligands necessitates phosphine additives (e.g., DPEPhos) to maintain activity .

A representative reaction with iodobenzene:

Yield: 77–99% depending on conditions .

Hydrolysis and Functional Group Interconversion

N,N-bis(trimethylsilyl)aniline derivatives hydrolyze readily under acidic or aqueous conditions:

This property is exploited in protecting group strategies for aniline synthesis .

Scientific Research Applications

Lithium;N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:

Organic Synthesis: It is used as a strong base to deprotonate weak acids and form lithium salts, which are important intermediates in organic synthesis.

Polymer Chemistry: It is used to catalyze polymerization reactions, particularly in the synthesis of poly(p-benzamide)s and cyclic poly(α-peptoid)s.

Material Science: It is employed in the preparation of dienes and enolates, which are crucial in the synthesis of various materials.

Electrochemistry: It is used as an electrolyte additive in lithium metal batteries to improve cyclic stability and suppress side reactions.

Mechanism of Action

The mechanism by which lithium;N,N-bis(trimethylsilyl)aniline exerts its effects involves its strong basicity and ability to deprotonate weak acids. The compound acts as a scavenger for hydrofluoric acid, forming a robust cathode-electrolyte interphase and suppressing side reactions in electrochemical applications . Its strong non-nucleophilic base properties make it highly effective in various organic reactions.

Comparison with Similar Compounds

Key Properties :

- Physical State : Typically a colorless to light yellow liquid ().

- Boiling Point : 156–158°C ().

- Density : 1.121 g/cm³ ().

- Solubility : Sparingly soluble in water (0.024 g/L at 25°C) ().

Comparison with Structural Analogs

Regioselectivity in Lithiation Reactions

The bis-TMS group significantly alters regioselectivity compared to mono-TMS or non-silylated analogs:

Mechanistic Insight: The steric bulk of bis-TMS groups shields adjacent positions, forcing lithiation at the 4-position. In contrast, mono-TMS analogs allow ortho attack due to reduced steric hindrance .

Comparison with N,N-bis(trifluoromethyl)aniline (CAS 3700-19-4) :

- Electron-Withdrawing Strength : Trifluoromethyl (CF₃) groups are stronger electron-withdrawers than TMS, further reducing nitrogen's electron density. This enhances stability but may limit nucleophilic reactivity .

- Applications: CF₃-substituted anilines are used in pharmaceuticals and agrochemicals, while bis-TMS derivatives focus on organometallic synthesis .

Physical and Chemical Properties

| Property | N,N-bis(trimethylsilyl)aniline | N,N-bis(trifluoromethyl)aniline | N,N-bis(phenacyl)aniline |

|---|---|---|---|

| Boiling Point (°C) | 156–158 | Not reported | Decomposes at high temps |

| Solubility in Water | 0.024 g/L | Insoluble | Insoluble |

| Key Applications | Organometallic synthesis | Pharmaceuticals | Heterocycle synthesis |

| Electron Effect on N | Moderate electron-withdrawing | Strong electron-withdrawing | Electron-donating |

Q & A

Q. What are the optimal methods for synthesizing N,N-bis(trimethylsilyl)aniline and its derivatives in academic research?

N,N-Bis(trimethylsilyl)aniline is typically synthesized via silylation of aniline derivatives using trimethylsilyl chloride (TMSCl) under inert conditions. For example, 4-bromo-N,N-bis(trimethylsilyl)aniline is prepared by reacting 4-bromoaniline with TMSCl in the presence of a base like triethylamine . Advanced protocols involve Grignard reagents or lithiation; e.g., α,α-bis(trimethylsilyl)toluenes are synthesized using bench-stable lithium reagents and purified via vacuum distillation .

Q. How is N,N-bis(trimethylsilyl)aniline characterized post-synthesis?

Characterization includes nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for verifying silyl group integration and aromatic proton environments) , X-ray crystallography to confirm molecular geometry (e.g., trigonal planar nitrogen in N,N-bis(2-bromoethyl)aniline derivatives) , and elemental analysis for purity validation. Solubility and thermal stability are assessed via gravimetric methods .

Advanced Research Questions

Q. How does the use of N,N-bis(trimethylsilyl)aniline influence the stereoselectivity in Peterson olefinations?

In Peterson olefinations, N,N-bis(trimethylsilyl)aniline acts as a byproduct, enabling high E-selectivity (up to 99:1) when N-benzylideneanilines are used as electrophiles. The silyl groups stabilize intermediates and facilitate a six-membered transition state, favoring trans alkene formation. The byproduct is easily removed via aqueous acid extraction, simplifying purification .

Q. What role does N,N-bis(trimethylsilyl)aniline play in vanadium-catalyzed [2+2+1] cycloadditions?

In vanadium-catalyzed reactions, N,N-bis(trimethylsilyl)aniline does not directly participate as a catalyst but may form vanadium-mono(imide) complexes. These complexes act as catalytically active species, enabling cycloaddition of phosphaalkynes and nitriles to form 1,2,4-azadiphospholes. However, adding bis(trimethylsilyl)aniline as an external ligand showed no yield improvement, suggesting the imide moiety is generated in situ .

Q. How do different N-protecting groups affect the metalation sites of trifluoromethoxy-substituted anilines?

N-Protecting groups dictate metalation regioselectivity. For example:

- BOC-protected anilines : Metalation occurs at nitrogen-adjacent positions (e.g., 2- or 4-positions in trifluoromethoxy-anilines) .

- N,N-Bis(trimethylsilyl)aniline : Deprotonation shifts to oxygen-adjacent positions due to steric and electronic effects. For 3-trifluoromethoxy derivatives, silyl groups direct lithiation to the 4-position, enabling carboxylation to 4-(trifluoromethoxy)anthranilic acid .

Data Contradiction Analysis

Q. Why does the presence of N,N-bis(trimethylsilyl)aniline lead to varying E/Z selectivities in olefination reactions?

Poor E/Z selectivity (1:1 to 4:1) occurs with aldehydes due to competing syn- and anti-elimination pathways. However, using N-benzylideneanilines as electrophiles enhances E-selectivity via an autocatalytic cycle: the olefin-forming leaving group (N,N-bis(trimethylsilyl)aniline) propagates the reaction, stabilizing the transition state for trans alkene formation .

Methodological Considerations

- Reaction Optimization : Use CsF in DMF at 80°C for Peterson olefinations to achieve high yields (up to 85%) .

- Byproduct Management : Aqueous acid extraction efficiently removes N,N-bis(trimethylsilyl)aniline, avoiding chromatography .

- Metalation Control : Select silyl-protecting groups for oxygen-adjacent functionalization or BOC groups for nitrogen-adjacent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.